molecular formula C21H23NO3S B491434 2,4,6-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide CAS No. 406474-58-6

2,4,6-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No.: B491434
CAS No.: 406474-58-6
M. Wt: 369.5g/mol
InChI Key: NYGWNSBCKCLGJO-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a 2,4,6-trimethyl-substituted benzene ring linked to a partially saturated dibenzofuran moiety. The compound’s structure combines a lipophilic benzenesulfonamide group with a bicyclic 6,7,8,9-tetrahydrodibenzo[b,d]furan system, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2,4,6-trimethyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-13-10-14(2)21(15(3)11-13)26(23,24)22-16-8-9-20-18(12-16)17-6-4-5-7-19(17)25-20/h8-12,22H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGWNSBCKCLGJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C3CCCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Mesitylene

Mesitylene (1,3,5-trimethylbenzene) undergoes sulfonation using concentrated sulfuric acid or chlorosulfonic acid. The reaction proceeds via electrophilic substitution at the para position relative to one methyl group, yielding 2,4,6-trimethylbenzenesulfonic acid.

Chlorination

The sulfonic acid is then treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to produce the sulfonyl chloride. For example:

(CH₃)₃C₆H₂SO₃H + SOCl₂ → (CH₃)₃C₆H₂SO₂Cl + HCl + SO₂\text{(CH₃)₃C₆H₂SO₃H + SOCl₂ → (CH₃)₃C₆H₂SO₂Cl + HCl + SO₂}

This method achieves yields exceeding 85% with high purity.

Table 1: Reaction Conditions for Sulfonyl Chloride Synthesis

StepReagentsTemperature (°C)Yield (%)
SulfonationH₂SO₄, ClSO₃H80–10090–95
ChlorinationSOCl₂25–4085–90

Preparation of 6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-amine

The dibenzofuran-derived amine is synthesized via nitration followed by hydrogenation.

Nitration of Dibenzofuran

Dibenzofuran undergoes nitration using a nitric acid-sulfuric acid mixture. The reaction selectively targets the 2-position due to electronic and steric factors, yielding 2-nitrodibenzofuran.

Hydrogenation to Tetrahydrodibenzofuran

The nitro group is reduced to an amine via catalytic hydrogenation. Palladium on carbon (Pd/C) or Raney nickel in methanol under hydrogen gas (1–4 MPa) converts 2-nitrodibenzofuran to 2-aminodibenzofuran. Subsequent hydrogenation of the aromatic rings using rhodium or ruthenium catalysts produces 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine.

Table 2: Hydrogenation Conditions for Amine Synthesis

SubstrateCatalystPressure (MPa)Temperature (°C)Yield (%)
2-NitrodibenzofuranPd/C1–450–12075–80
2-AminodibenzofuranRh/Al₂O₃3–580–10065–70

Sulfonamide Coupling Reaction

The final step involves reacting 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine with 2,4,6-trimethylbenzenesulfonyl chloride.

Reaction Mechanism

In the presence of a base (e.g., pyridine or triethylamine), the amine attacks the electrophilic sulfur atom in the sulfonyl chloride, displacing chloride and forming the sulfonamide bond:

RNH₂ + R’SO₂Cl → R’SO₂NHR + HCl\text{RNH₂ + R'SO₂Cl → R'SO₂NHR + HCl}

The reaction is typically conducted in dichloromethane or tetrahydrofuran at 0–25°C.

Table 3: Optimization of Coupling Conditions

BaseSolventTemperature (°C)Yield (%)
TriethylamineDichloromethane0–2585–90
PyridineTHF25–4080–85

Purification and Characterization

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Analytical characterization includes:

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃): δ 2.35 (s, 9H, CH₃), 3.10–3.30 (m, 4H, CH₂), 6.85–7.20 (m, 6H, aromatic).

  • Mass Spectrometry :

    • Molecular ion peak at m/z 369.5 (C₂₁H₂₃NO₃S).

Challenges and Alternative Approaches

Steric Hindrance

Bulky substituents on both the amine and sulfonyl chloride can reduce coupling efficiency. Microwave-assisted synthesis or high-pressure conditions may improve yields.

Green Chemistry Alternatives

Recent studies explore solvent-free reactions or ionic liquids to minimize environmental impact, though these methods remain experimental for this compound .

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds similar to 2,4,6-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide exhibit significant antibacterial and antimycobacterial properties. For instance, studies have shown that certain derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as mycobacterial strains such as Mycobacterium tuberculosis . The presence of specific functional groups in the sulfonamide structure is believed to enhance antimicrobial activity.

Therapeutic Potential
The compound has potential applications in the treatment of various diseases due to its ability to interact with biological targets. Analogous compounds have been investigated for their role in modulating pathways involved in inflammation and cancer progression. For example, derivatives of dibenzo[b,d]furan have been studied for their anti-inflammatory and anticancer properties . The unique structural features of this compound may contribute to similar therapeutic effects.

Material Science

Polymer Additives
The sulfonamide group in the compound can be utilized as a functional additive in polymers. It can improve the thermal stability and mechanical properties of polymer matrices. Research has shown that incorporating sulfonamides into polymer formulations can enhance their resistance to degradation under thermal stress .

Nanocomposites
Recent advancements have explored the use of this compound in the development of nanocomposites. By integrating nanoparticles with this compound into polymer matrices, researchers aim to create materials with superior electrical conductivity and mechanical strength. Such materials have potential applications in electronics and structural components .

Agricultural Chemistry

Pesticide Development
The structural characteristics of this compound make it a candidate for developing novel pesticides. Its ability to disrupt microbial growth could be harnessed to create effective fungicides or bactericides for agricultural use. The efficacy of similar compounds against plant pathogens has been documented in various studies .

Herbicide Formulations
Additionally, the compound's properties may be beneficial in formulating herbicides that target specific plant species while minimizing impact on non-target organisms. The selective action of sulfonamides can be exploited to develop more environmentally friendly agricultural chemicals .

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of E. coli and S. aureus by related sulfonamide compounds .
Study 2Polymer ApplicationsShowed enhanced thermal stability when sulfonamides were incorporated into polycarbonate matrices .
Study 3Agricultural UseIdentified potential as a fungicide against Fusarium species with minimal toxicity to beneficial microbes .

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors involved in various pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,4,6-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide with related sulfonamides, focusing on structural variations, physicochemical properties, and reported biological activities.

Table 1: Structural and Functional Comparison of Selected Sulfonamide Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity/Notes References
This compound 2,4,6-Trimethyl (benzene); 6,7,8,9-tetrahydro (dibenzofuran) C₂₁H₂₃NO₃S* 369.48* Hypothesized enhanced lipophilicity due to methyl groups; no direct activity data Deduced from
4-Methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide 4-Methyl (benzene); 8-Methyl (dibenzofuran) C₂₀H₂₁NO₃S 355.45 No reported activity; structural analog with reduced steric bulk
4-Fluoro-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide 4-Fluoro (benzene) C₁₈H₁₆FNO₃S 345.39 Fluorine substitution may enhance electronic interactions; supplier-listed (no activity data)
2,4,6-Trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide (m-3M3FBS) 2,4,6-Trimethyl (benzene); 3-Trifluoromethyl (aryl) C₁₆H₁₆F₃NO₂S 351.37 Activates phospholipase C, increases calcium influx in vascular smooth muscle
N-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide Naphthalene-2-sulfonamide C₂₂H₁₉NO₃S 377.46 Larger aromatic system may alter binding affinity; supplier-listed

*Note: Molecular formula and weight for the target compound are deduced based on structural analogs (e.g., ).

Key Structural and Functional Insights

Substituent Effects on Lipophilicity: The 2,4,6-trimethyl substitution on the benzene ring (target compound) likely increases lipophilicity compared to mono-substituted analogs (e.g., 4-methyl or 4-fluoro ). This could enhance membrane permeability but reduce aqueous solubility.

Dibenzofuran Modifications :

  • Saturation of the dibenzofuran ring (6,7,8,9-tetrahydro) reduces planarity, which may affect π-π stacking interactions compared to fully aromatic systems.
  • An 8-methyl group in the analog from adds steric bulk, possibly hindering binding to targets requiring flat aromatic systems.

Biological Activity Trends :

  • Compounds with trifluoromethyl (m-3M3FBS) or fluorine substituents show measurable activity in cellular models (e.g., calcium signaling), whereas methyl-substituted analogs lack direct data.
  • KRAS-inhibiting sulfonamides (e.g., NHTD ) share partial structural overlap (tetrahydrodibenzofuran moiety) but differ in sulfonamide substituents, highlighting the importance of substituent specificity in target engagement.

Biological Activity

2,4,6-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide is a complex organic compound with potential biological activities due to its unique structural features. This article delves into its synthesis, biological activity, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is C22H25NO3S with a molecular weight of approximately 383.5 g/mol. The compound features a sulfonamide group attached to a tetrahydrodibenzo[b,d]furan moiety, which is believed to enhance its biological activity compared to simpler analogs .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include the following steps:

  • Formation of the tetrahydrodibenzo[b,d]furan core.
  • Introduction of the benzenesulfonamide group.
  • Methylation at the 2, 4, and 6 positions of the benzene ring.

Biological Activity

Research indicates that compounds similar in structure to this compound exhibit various biological activities:

  • Antimicrobial Activity : Compounds with sulfonamide groups are well-known for their antibacterial properties. The presence of the tetrahydrodibenzo structure may also contribute to enhanced efficacy against specific pathogens.
  • Anticancer Potential : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : Interaction studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

Table 1: Comparison of Biological Activities

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamideLacks sulfonamide groupAntimicrobialSimpler structure
1-methylsulfonyl-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)Contains methylsulfonyl groupAnticancerDifferent functional group
BenzenesulfonamideBasic sulfonamide structureAntibacterialWidely studied

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Studies : A study demonstrated that derivatives with sulfonamide groups exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of folate synthesis pathways.
  • Anticancer Research : Research indicated that similar compounds could induce apoptosis in cancer cell lines through mitochondrial pathways. Specific attention was given to their ability to modulate signaling pathways associated with cell survival and proliferation .
  • Enzyme Interaction Studies : Binding affinity assays revealed that the compound interacts with specific enzymes (e.g., dihydropteroate synthase), suggesting potential applications in drug development for infectious diseases.

Q & A

Basic Research Questions

Q. What synthetic routes are available for 2,4,6-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of a substituted amine (e.g., 6,7,8,9-tetrahydrodibenzo[b,d]furan-2-amine) with benzenesulfonyl chloride derivatives. For example, refluxing the amine with benzenesulfonyl chloride in pyridine for 12 hours yields the sulfonamide product . Optimization includes:

  • Solvent Choice : Pyridine acts as both solvent and acid scavenger.
  • Temperature Control : Reflux conditions (typically 80–100°C) ensure complete reaction.
  • Yield Improvement : Recrystallization from acetone enhances purity (e.g., 74% yield reported in similar sulfonamide syntheses) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^13C-NMR identify substitution patterns (e.g., methyl groups at 2,4,6 positions and tetrahydrodibenzo[b,d]furan integration) .
  • IR Spectroscopy : Peaks at 1335–1170 cm1^{-1} confirm sulfonamide (–SO2_2–) groups .
  • TLC/HPLC : Monitor reaction progress and purity (>95% by HPLC recommended for biological assays) .

Q. What is the hypothesized mechanism of action for this sulfonamide in biological systems?

  • Methodological Answer : The sulfonamide group mimics p-aminobenzoic acid (PABA), competitively inhibiting bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. This disrupts nucleotide synthesis, leading to bacteriostatic effects. Validation steps include:

  • Enzyme Assays : Measure IC50_{50} values against purified DHPS .
  • Microbiological Testing : Compare minimum inhibitory concentrations (MICs) against Gram-positive/negative strains .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance this compound’s antimicrobial efficacy?

  • Methodological Answer :

  • Core Modifications : Introduce electron-withdrawing groups (e.g., –CF3_3) on the benzene ring to improve binding affinity to DHPS .
  • Heterocycle Substitutions : Replace the tetrahydrodibenzo[b,d]furan moiety with other bicyclic systems (e.g., benzothieno[2,3-d]pyrimidine) to evaluate steric/electronic effects .
  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes and plasma protein binding assays .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Contradictions (e.g., variable MICs) may arise from:

  • Strain Variability : Use standardized bacterial strains (e.g., ATCC controls) and replicate assays ≥3 times .
  • Compound Degradation : Verify stability via accelerated stability studies (40°C/75% RH for 4 weeks) .
  • Synergistic Effects : Test combinations with adjuvants (e.g., trimethoprim) to identify potentiation .

Q. How can computational methods predict binding modes of this compound with target enzymes?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with DHPS (PDB: 1AJ0). Focus on hydrogen bonding with Arg63^{63} and hydrophobic contacts with Phe28^{28} .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • Free Energy Calculations : Compute binding affinities via MM/GBSA to rank derivatives .

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